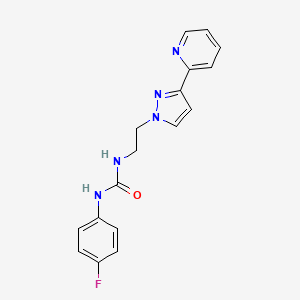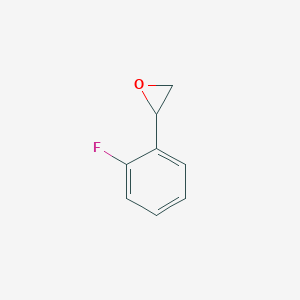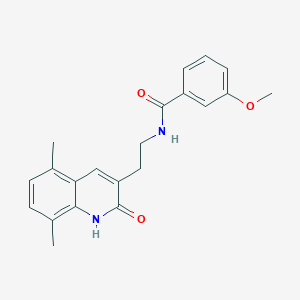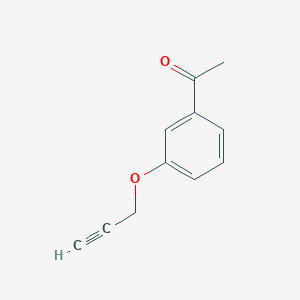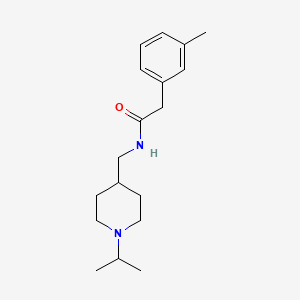
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide, commonly known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPP belongs to the class of piperidine derivatives and is known to have a unique mechanism of action that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of IPP involves its ability to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. IPP acts as a modulator of the sigma-1 receptor, which leads to the activation of various signaling pathways that are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
IPP has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been found to modulate the activity of various enzymes and proteins that are involved in cellular metabolism, signaling, and gene expression. IPP has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and movement control.
Vorteile Und Einschränkungen Für Laborexperimente
IPP has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various laboratory experiments. IPP is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, IPP has some limitations as well. It is a highly potent compound and requires careful handling to avoid exposure to skin and eyes. Additionally, IPP is relatively expensive compared to other research chemicals, which may limit its use in some laboratories.
Zukünftige Richtungen
There are several potential future directions for research on IPP. One area of interest is the development of new drugs based on the structure of IPP. Researchers are exploring the possibility of modifying the structure of IPP to enhance its therapeutic properties and reduce its side effects. Another area of interest is the study of the sigma-1 receptor and its role in various diseases. Researchers are investigating the role of the sigma-1 receptor in cancer, neurodegenerative diseases, and psychiatric disorders. Finally, researchers are exploring the possibility of using IPP as a research tool to study various cellular processes and signaling pathways.
Synthesemethoden
The synthesis of IPP involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing IPP involves the reaction of 1-isopropylpiperidine with m-tolylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas.
Wissenschaftliche Forschungsanwendungen
IPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant activity against a variety of diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. IPP has also been shown to have anti-inflammatory, analgesic, and anti-anxiety properties.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)20-9-7-16(8-10-20)13-19-18(21)12-17-6-4-5-15(3)11-17/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHFXFXTIOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B2908603.png)
![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
![3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2908611.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)

![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)
![5-(Furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)
